Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate
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Overview
Description
Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate is an organic compound with a complex structure It is characterized by the presence of a cyano group, an ester group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl cyanoacetate with a suitable aldehyde under basic conditions to form an intermediate, which is then reacted with methoxymethylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can be hydrolyzed to release active intermediates that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-[(methoxymethyl)amino]-3-oxoheptanoate
- Methyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and an ester group allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
647830-77-1 |
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Molecular Formula |
C12H20N2O4 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
ethyl 2-cyano-7-(methoxymethylamino)-7-oxoheptanoate |
InChI |
InChI=1S/C12H20N2O4/c1-3-18-12(16)10(8-13)6-4-5-7-11(15)14-9-17-2/h10H,3-7,9H2,1-2H3,(H,14,15) |
InChI Key |
ZZHGMFDSIJJDMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCC(=O)NCOC)C#N |
Origin of Product |
United States |
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